molecular formula C13H13NO2S B579510 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine CAS No. 16734-99-9

3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine

Cat. No.: B579510
CAS No.: 16734-99-9
M. Wt: 247.312
InChI Key: ACSDQOHGQFGCFZ-UHFFFAOYSA-N
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Description

3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine is a chemical compound of significant interest in scientific research, particularly in medicinal chemistry and drug discovery. It features a biphenyl core structure, a primary amine group at the 4-position, and a methylsulfonyl group at the 3'-position. The methylsulfonyl (mesyl) group is a prominent sulfur-based moiety in medicinal chemistry, known for its electron-withdrawing nature, stability, and contribution to the pharmacological properties of molecules . This specific functional group is found in numerous FDA-approved therapeutics and is frequently explored in the development of new bioactive molecules . The primary amine on the biphenyl system makes this compound a valuable building block or intermediate for the synthesis of more complex molecules. Researchers can utilize it to create libraries of compounds for screening against various biological targets. Biphenyl scaffolds with methylsulfonyl groups have been investigated in patent literature for their potential application in developing treatments for viral infections, including Hepatitis B and Hepatitis Delta Virus . Furthermore, structurally related biphenyl-4-amines have been extensively profiled in pharmacokinetic and metabolic studies, providing a framework for understanding the disposition of similar compounds . This product is provided For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use, nor for personal use. Researchers should handle this and all chemicals with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-methylsulfonylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-17(15,16)13-4-2-3-11(9-13)10-5-7-12(14)8-6-10/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSDQOHGQFGCFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90698672
Record name 3'-(Methanesulfonyl)[1,1'-biphenyl]-4-amine
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Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16734-99-9
Record name 3′-(Methylsulfonyl)[1,1′-biphenyl]-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16734-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-(Methanesulfonyl)[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90698672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Methodologies for the Synthesis of 3 Methylsulfonyl 1,1 Biphenyl 4 Amine and Its Precursors

Retrosynthetic Analysis of the 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine Scaffold

A retrosynthetic analysis of the target molecule, this compound, logically commences by disconnecting the pivotal C-C bond of the biphenyl (B1667301) system. This primary disconnection reveals two key aromatic precursors: a 4-substituted aniline (B41778) ring and a 3-substituted phenyl methyl sulfone ring.

This approach suggests that the forward synthesis can be accomplished via a cross-coupling reaction between an aryl halide or pseudohalide functionalized with a methylsulfonyl group (electrophile) and an organometallic reagent of a suitably functionalized aniline (nucleophile), or vice versa.

A critical consideration in this retrosynthesis is the management of the amine functionality. The free amine can potentially interfere with certain catalytic cycles or reagents. Therefore, two sub-strategies emerge:

Direct Coupling: Using a 4-aminophenyl nucleophile, such as (4-aminophenyl)boronic acid, directly in the coupling reaction. This is feasible with many modern catalytic systems that exhibit high functional group tolerance. nih.gov

Protected Amine or Nitro Precursor: Employing a protected amine (e.g., with a Boc group) or a nitro group as a masked form of the amine. The nitro group is particularly common as it is a robust, electron-withdrawing group that can be reliably reduced to an amine in a final synthetic step, for instance, using stannous chloride (SnCl₂) and HCl. prepchem.com This latter approach is often used to avoid side reactions and catalyst deactivation.

The choice of precursors for the forward synthesis is thus dictated by the specific coupling methodology selected. For instance, a Suzuki-Miyaura reaction would involve a boronic acid/ester and an aryl halide, while a Stille reaction would utilize an organostannane.

Construction of the Biphenyl Core

The formation of the biphenyl linkage is the cornerstone of the synthesis. Several powerful, well-established reactions are available for this transformation.

Palladium catalysis is the dominant approach for constructing biaryl systems due to its mild reaction conditions, broad functional group tolerance, and high yields. wikipedia.org The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. youtube.com

The Suzuki-Miyaura reaction is one of the most widely used methods for C-C bond formation. nih.gov It involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. youtube.com

For the synthesis of this compound, this would typically involve the reaction between 1-bromo-3-(methylsulfonyl)benzene and (4-aminophenyl)boronic acid or its pinacol (B44631) ester derivative. nih.govclockss.org The use of unprotected ortho-bromoanilines has proven effective in Suzuki-Miyaura couplings, showcasing the reaction's robustness. nih.gov The reaction tolerates a wide array of functional groups, including electron-withdrawing groups like sulfones and electron-donating groups like amines. nih.gov

Key components of the Suzuki-Miyaura reaction include:

Palladium Source: Often Pd(OAc)₂ or Pd(PPh₃)₄.

Ligand: Bulky, electron-rich phosphine (B1218219) ligands like SPhos or XPhos are commonly used to facilitate the catalytic cycle. snnu.edu.cn

Base: An inorganic base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is essential for the transmetalation step.

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is typically employed.

A plausible synthetic route is the coupling of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with 1-bromo-3-(methylsulfonyl)benzene. The boronic ester of aniline is often preferred due to its stability and ease of handling. clockss.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Component Example Purpose
Aryl Halide 1-Bromo-3-(methylsulfonyl)benzene Electrophilic partner
Organoboron Reagent (4-Aminophenyl)boronic acid or its pinacol ester Nucleophilic partner
Catalyst Pd(OAc)₂ / SPhos C-C bond formation
Base K₂CO₃ or K₃PO₄ Activates boronic acid for transmetalation

| Solvent | Toluene/Water or Dioxane/Water | Solubilizes reactants and reagents |

While the Suzuki-Miyaura coupling is prevalent, other palladium-catalyzed reactions offer alternative pathways.

Stille Coupling: This reaction couples an organotin compound (organostannane) with an organic halide. organic-chemistry.orgsynarchive.com For the target molecule, the reaction could involve tributyl(4-aminophenyl)stannane and 1-bromo-3-(methylsulfonyl)benzene . The Stille reaction is highly versatile and tolerates a vast range of functional groups. thermofisher.com However, a significant drawback is the toxicity and difficulty in removing organotin byproducts. organic-chemistry.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is more reactive than organoboron or organotin compounds. wikipedia.org The synthesis could proceed by coupling an arylzinc halide, such as (4-aminophenyl)zinc chloride , with 1-bromo-3-(methylsulfonyl)benzene . researchgate.net This method is powerful for creating C(sp²)-C(sp²) bonds and is widely used in the synthesis of complex molecules. wikipedia.orgrsc.org Nickel catalysts can also be employed in Negishi couplings. wikipedia.org

Heck Reaction: The Heck reaction typically involves the coupling of an aryl halide with an alkene. vedantu.com Its application to form a biaryl system like the target molecule is less direct than the Suzuki, Stille, or Negishi reactions. It is fundamentally important as one of the first palladium-catalyzed C-C bond forming reactions following a Pd(0)/Pd(II) cycle. vedantu.com

The Ullmann reaction is a classic method for synthesizing biaryl compounds through the copper-catalyzed coupling of two aryl halide molecules. byjus.comwikipedia.org The traditional reaction often requires high temperatures (›200 °C) and stoichiometric amounts of copper powder. wikipedia.orgorganic-chemistry.org

For an unsymmetrical biphenyl like this compound, a cross-coupling between two different aryl halides would be necessary. This can be challenging and often leads to a mixture of products, including two symmetrical homocoupled byproducts. Providing one of the reactants in excess can favor the formation of the unsymmetrical product. wikipedia.org Modern variants using soluble copper catalysts and ligands have been developed, allowing for milder reaction conditions. organic-chemistry.org The Ullmann condensation, a related reaction, can form C-N bonds, but the C-C bond-forming Ullmann reaction remains a key, albeit often harsh, method for biaryl synthesis. byjus.com

Direct C-H arylation represents a more modern and atom-economical approach to biaryl synthesis. acs.org This methodology avoids the pre-functionalization of one of the aromatic rings into an organometallic species. Instead, it activates a C-H bond on one arene for coupling with an aryl halide. acs.orgresearchgate.net

In the context of synthesizing the target molecule, a direct arylation strategy could involve the palladium-catalyzed reaction of 1-bromo-3-(methylsulfonyl)benzene with aniline . The catalyst would selectively activate a C-H bond on the aniline ring (typically ortho or para to the amine directing group) to form the biphenyl linkage. This approach simplifies the synthetic sequence by eliminating the need to prepare an organoboron, organotin, or organozinc reagent. nih.gov Significant progress has been made in developing catalysts that can control the regioselectivity of the C-H activation step. researchgate.netnih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Introduction and Functionalization of the Amine Moiety

The formation of the C-N bond to create the 4-amino functionality on the biphenyl scaffold is a critical step. Several reliable methods are available, with the choice often depending on the nature of the precursor and the desired reaction conditions.

A common and effective strategy for introducing an amine group onto an aromatic ring is through the reduction of a corresponding nitro compound. masterorganicchemistry.combeilstein-journals.org This two-step approach involves the nitration of a biphenyl precursor followed by the reduction of the nitro group. For the synthesis of this compound, this would typically involve the synthesis of 3'-(methylsulfonyl)-4-nitro-1,1'-biphenyl, which is then reduced to the target amine.

The reduction of aromatic nitro groups is a well-established transformation in organic chemistry and can be achieved using various reagents and conditions. masterorganicchemistry.comwikipedia.orgnih.gov

Catalytic Hydrogenation: This method involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. masterorganicchemistry.combeilstein-journals.org Commonly used catalysts include palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. masterorganicchemistry.comwikipedia.org This method is often preferred for its clean conversion and the fact that the only byproduct is water. It can typically be conducted under neutral pH, which is advantageous for substrates with acid-sensitive functional groups. masterorganicchemistry.com

Metal-Acid Systems: A classic and widely used method involves the use of an easily oxidized metal in the presence of an acid. masterorganicchemistry.com Combinations such as iron (Fe) in acetic acid or hydrochloric acid (HCl), tin (Sn) in HCl, and zinc (Zn) in HCl are effective for reducing nitroarenes to anilines. masterorganicchemistry.comwikipedia.org

Other Reducing Agents: A variety of other reagents can also effect this transformation. Sodium hydrosulfite (Na₂S₂O₄) and sodium sulfide (B99878) (Na₂S) are also utilized for this purpose. wikipedia.org For laboratory-scale syntheses, tin(II) chloride is another viable option. wikipedia.org

The choice of reducing agent can be critical for chemoselectivity, especially when other reducible functional groups are present in the molecule.

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent/System Typical Conditions Advantages Notes
H₂ / Pd/C Methanol or Ethanol solvent, room temp to moderate heat Clean reaction, neutral pH possible masterorganicchemistry.com Can be sensitive to catalyst poisoning.
Fe / HCl or Acetic Acid Refluxing acid wikipedia.org Inexpensive and effective. masterorganicchemistry.com Requires acidic conditions.
Sn / HCl Acidic conditions Historically common, effective Can require significant workup to remove tin salts.
Sodium Hydrosulfite Aqueous or alcoholic solution Mild conditions Can be used for selective reductions. wikipedia.org

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction directly forms aryl amines from aryl halides or pseudohalides (like triflates) and an amine. wikipedia.orgorganic-chemistry.orgacs.org This method avoids the need for a nitro intermediate and offers a more direct route to the target molecule.

In the context of synthesizing this compound, the reaction would involve coupling a 4-halo-3'-(methylsulfonyl)-1,1'-biphenyl (where halo = I, Br, Cl) with an ammonia (B1221849) equivalent or a protected amine. organic-chemistry.org The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand coordinated to the palladium center. organic-chemistry.orgresearchgate.net Different "generations" of phosphine-based ligands have been developed to improve catalyst efficacy, stability, and substrate scope. wikipedia.org

Early Ligands: Bidentate phosphine ligands like BINAP and DPPF were important early developments that allowed for the reliable coupling of primary amines. wikipedia.org

Sterically Hindered Ligands: The development of bulky, electron-rich monophosphine ligands (e.g., XPhos, SPhos, RuPhos) dramatically expanded the scope of the reaction, enabling the coupling of aryl chlorides and allowing for milder reaction conditions. researchgate.net

Ammonia Surrogates: For the synthesis of primary anilines, direct coupling with ammonia can be challenging. Therefore, ammonia surrogates like benzophenone (B1666685) imine or lithium bis(trimethylsilyl)amide (LiHMDS) are often used, which are subsequently hydrolyzed to reveal the primary amine. organic-chemistry.orgacs.org

Table 2: Key Components in Buchwald-Hartwig Amination for Arylamine Synthesis

Component Examples Role in Reaction
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃ Source of the active Pd(0) catalyst. libretexts.orgresearchgate.net
Ligand XPhos, SPhos, BINAP, DPPF Stabilizes the palladium center, facilitates oxidative addition and reductive elimination. wikipedia.orgresearchgate.net
Base NaOt-Bu, K₃PO₄, Cs₂CO₃ Promotes deprotonation of the amine, facilitating its coordination to the palladium complex. libretexts.orgresearchgate.net
Aryl Halide/Pseudohalide Aryl-Br, Aryl-Cl, Aryl-OTf The electrophilic partner in the coupling reaction. organic-chemistry.org
Amine Source Primary/Secondary Amines, Ammonia Surrogates (e.g., LiHMDS) The nucleophilic partner that forms the C-N bond. organic-chemistry.org

| Solvent | Toluene, Dioxane, THF | Provides the medium for the reaction. libretexts.org |

The reaction has been successfully applied to a wide range of substrates, including complex heterocyclic systems, making it a powerful tool for pharmaceutical and materials science research. acs.orgresearchgate.net Nickel-based pincer catalysts have also been developed as an alternative for C-N cross-coupling reactions. researchgate.net

Nucleophilic aromatic substitution (SₙAr) is another potential pathway for introducing an amine group. This reaction typically requires a highly electron-deficient aromatic ring, where a leaving group (like a halide) is displaced by a nucleophile (like an amine or ammonia). researchgate.net For an SₙAr reaction to be feasible on a biphenyl system, the ring bearing the leaving group would need to be strongly activated by electron-withdrawing groups. The methylsulfonyl group at the 3'-position provides some electron-withdrawing character, but it may not be sufficient to activate a halide at the 4-position for facile SₙAr with an amine.

Recent developments have reported transition-metal-free amination of aryl halides. manchester.ac.uknih.gov One such method employs an azanide (B107984) (⁻NH₂) surrogate, which allows for the conversion of electron-deficient aryl halides to primary amines under mild, basic conditions. manchester.ac.ukresearchgate.net Another base-promoted protocol uses a limited amount of DMF or an amine as the amino source, showing applicability for various aryl halides. nih.gov These methods can offer advantages in terms of cost and simplicity by avoiding transition metal catalysts. researchgate.netnih.gov

Incorporation and Manipulation of the Methylsulfonyl Group

The methylsulfonyl (–SO₂CH₃) group is a key functional moiety, and its introduction can be achieved at various stages of the synthesis. The two primary strategies involve either direct sulfonylation of the aromatic ring or the oxidation of a pre-installed sulfur-containing group. nih.gov

Direct sulfonylation involves the electrophilic substitution of an aromatic ring with a sulfonyl-containing electrophile. The most common method is a Friedel-Crafts-type reaction using methanesulfonyl chloride (CH₃SO₂Cl) or methanesulfonic anhydride (B1165640) in the presence of a Lewis acid catalyst. arabjchem.org This approach would introduce the methylsulfonyl group directly onto the biphenyl scaffold.

However, Friedel-Crafts reactions can suffer from issues with regioselectivity, especially on substituted biphenyl systems. The directing effects of existing substituents on both rings would influence the position of the incoming methylsulfonyl group, potentially leading to a mixture of isomers. For the synthesis of the 3'-isomer specifically, this might not be the most efficient route unless the substrate has strong directing groups that favor substitution at the desired position. More recently, methods for the direct sulfonylation of anilines using sulfinate salts under photoredox catalysis have been developed, offering a milder alternative. rsc.org

A more common and generally more controllable method for installing a sulfone group is through the oxidation of a corresponding thioether (sulfide). nih.govorganic-chemistry.org This two-step process involves first creating a methylthioether (–SCH₃) group at the 3'-position of the biphenyl ring, followed by oxidation to the sulfone.

Thioether Formation: The 3'-(methylthio)-1,1'-biphenyl precursor can be synthesized through various C-S bond-forming reactions. This could involve the coupling of a 3-halobiphenyl derivative with methanethiol (B179389) or its salt, often catalyzed by a transition metal like copper or palladium. researchgate.net

Oxidation: The subsequent oxidation of the thioether to the sulfone is a reliable and high-yielding transformation. organic-chemistry.org A variety of oxidizing agents can be used, and the reaction conditions can be controlled to stop at the intermediate sulfoxide (B87167) stage or proceed to the full sulfone. organic-chemistry.org

Table 3: Common Oxidizing Agents for Thioether to Sulfone Conversion

Oxidizing Agent Abbreviation Typical Conditions Characteristics
meta-Chloroperoxybenzoic acid m-CPBA Dichloromethane, 0 °C to room temp Highly effective and common, can be controlled for sulfoxide or sulfone. organic-chemistry.org
Hydrogen Peroxide H₂O₂ Acetic acid or with a catalyst (e.g., tungstate) A green and inexpensive oxidant; selectivity can be catalyst-dependent. organic-chemistry.org
Potassium peroxymonosulfate Oxone® Methanol/water A powerful and versatile oxidant.
Sodium Periodate NaIO₄ Aqueous or alcoholic solution Often used for selective oxidation to sulfoxides.

This oxidation pathway is highly versatile and tolerant of many functional groups, making it a preferred strategy for the synthesis of complex aryl sulfones like this compound. nih.govorganic-chemistry.org The thioether precursor itself could be assembled using a Suzuki-Miyaura coupling between a (3-(methylthio)phenyl)boronic acid and a 4-haloaniline derivative, or vice versa, followed by the oxidation step.

Sulfonyl Chloride Reactions in Organic Synthesis

The methylsulfonyl group (–SO₂CH₃) is a key feature of the target molecule. Its introduction often proceeds through a precursor, such as a sulfonyl chloride (–SO₂Cl). Sulfonyl chlorides are highly reactive and versatile intermediates in organic chemistry. fiveable.memagtech.com.cn They are strong electrophiles, making them susceptible to nucleophilic substitution with a wide range of nucleophiles, including amines, alcohols, and organometallic reagents. fiveable.me

The reactivity of sulfonyl chlorides is driven by the electron-withdrawing nature of the sulfonyl group, which makes the attached chlorine atom an excellent leaving group. fiveable.me This property is widely exploited in medicinal chemistry for the synthesis of sulfonamides, a common motif in pharmaceutical compounds. fiveable.mesigmaaldrich.com The reaction of a sulfonyl chloride with a primary or secondary amine readily forms a stable sulfonamide linkage. sigmaaldrich.commdpi.com

Beyond sulfonamide formation, sulfonyl chlorides serve as crucial partners in carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Stille reaction, can utilize arenesulfonyl chlorides as alternatives to aryl halides or triflates. acs.org In these reactions, the palladium catalyst inserts into the C–S or S–Cl bond, eliminating sulfur dioxide and forming an arylpalladium species that subsequently couples with an organostannane or other organometallic partner. acs.org Research has shown that in Stille cross-couplings, the sulfonyl chloride group is more reactive than the corresponding aryl chloride and bromide, though less reactive than an aryl iodide. acs.org This differential reactivity is a key tool for chemoselective synthesis.

The synthesis of the sulfonyl chlorides themselves can be achieved through various methods, primarily involving oxidation or chlorosulfonation. organic-chemistry.orgorganic-chemistry.org

Interactive Data Table: Selected Methods for Sulfonyl Chloride Synthesis

Starting Material Reagents Method Type Key Advantages
Thiols, Disulfides H₂O₂ / ZrCl₄ Oxidative Chlorination High purity, very short reaction times, mild conditions. organic-chemistry.org
Thiols, Disulfides Nitrate Salt / TMSCl Oxidative Chlorination Mild, efficient, high yield. organic-chemistry.org
Thiols N-chlorosuccinimide (NCS) / HCl Oxidative Chlorination Good yield from various thiol derivatives. organic-chemistry.org
S-Alkyl Isothiourea Salts NaClO₂ or Bleach Oxidative Chlorosulfonation Environmentally benign, uses readily accessible reagents, high yield. organic-chemistry.org

Chemo- and Regioselective Considerations in Multi-substituted Biphenyl Synthesis

The construction of a multi-substituted biphenyl like this compound presents significant challenges in controlling both chemoselectivity (which functional group reacts) and regioselectivity (where the reaction occurs). The Suzuki-Miyaura cross-coupling reaction is one of the most effective and widely used methods for forming the C-C bond of the biphenyl scaffold due to its mild conditions and tolerance of diverse functional groups. rsc.orgnih.gov

Achieving the desired substitution pattern (4-amino and 3'-methylsulfonyl) requires precise control over the coupling of two non-symmetrical benzene (B151609) rings. A common strategy involves reacting an appropriately substituted aryl halide (or triflate) with a substituted phenylboronic acid (or ester) in the presence of a palladium catalyst and a base. google.com

The primary challenge is to ensure the coupling occurs at the correct positions, especially when one of the coupling partners contains multiple potential reaction sites. The regiochemical outcome is governed by a combination of electronic and steric effects of the substituents on the aromatic rings, as well as the choice of catalyst, ligands, and reaction conditions. nih.govrsc.org

Key Factors Influencing Selectivity:

Electronic Effects: Electron-donating groups (like amines) and electron-withdrawing groups (like sulfonyl or nitro groups) can influence the rate of oxidative addition of the palladium catalyst to an aryl halide.

Steric Hindrance: Bulky groups adjacent to a potential reaction site can hinder the approach of the catalyst, favoring reaction at a less sterically crowded position.

Ligand Choice: The ligand coordinated to the palladium center is crucial. Bulky phosphine ligands, for example, can play a significant role in promoting the desired coupling and preventing side reactions. google.com

Directed Ortho Metalation: In some strategies, a substituent can direct lithiation or borylation to an adjacent position, providing a powerful tool for controlling regiochemistry.

Substituent-Directed Reactivity: The reactivity of a C-Br bond in a Suzuki coupling can be significantly decreased if it is positioned next to an alkene. This effect is attributed to the coordination of the alkene to the palladium center, which slows the rate of oxidative addition at the proximal C-Br bond, allowing a more distant C-Br bond to react selectively. rsc.org This principle highlights how functional groups can be used to control regioselectivity independent of traditional steric or electronic arguments.

For the synthesis of the target molecule, a plausible route would involve the Suzuki coupling of a boronic acid derivative of one ring with a halide on the other. For instance, coupling (3-(methylsulfonyl)phenyl)boronic acid with 4-bromoaniline (B143363) (or its nitro precursor, 4-bromonitrobenzene, which is later reduced wikipedia.org) could yield the desired biphenyl skeleton. The success of such a reaction depends critically on optimizing conditions to ensure the coupling proceeds with high regioselectivity and yield.

Interactive Data Table: Factors Influencing Regioselectivity in Suzuki-Miyaura Coupling

Factor Influence on Regioselectivity Example Application
Steric Effects Reaction is favored at the less sterically hindered halide. Coupling of a bulky boronic acid with 2,4-dibromotoluene (B1294801) would likely favor reaction at the C4-Br position.
Electronic Effects Oxidative addition of palladium is generally faster at electron-deficient C-X bonds. In a molecule with both a C-Cl and a C-I bond, the C-I bond will react preferentially.
Ligand Bulky electron-rich phosphine ligands (e.g., SPhos) can facilitate the coupling of sterically hindered or deactivated halides. rsc.org Used for coupling ortho-substituted anilines with boronic acids. rsc.orggoogle.com
Leaving Group Reactivity order is typically I > Br > OTf > Cl. This allows for sequential couplings on a dihalogenated arene. A molecule containing both a bromo and a chloro substituent can be selectively coupled at the bromo position first.

| Proximal Groups | An adjacent alkene can slow the rate of oxidative addition at a nearby C-Br bond, directing reactivity elsewhere. rsc.org | In dibromostyrenes, the bromide distal to the vinyl group reacts preferentially. rsc.org |

By carefully selecting precursors and reaction conditions based on these principles, organic chemists can navigate the complexities of chemo- and regioselectivity to construct precisely substituted biphenyls like this compound.

Elucidation of Reaction Pathways and Mechanistic Transformations of 3 Methylsulfonyl 1,1 Biphenyl 4 Amine

Reactivity of the Amine Nitrogen Center

The lone pair of electrons on the nitrogen atom of the primary amine group is the primary source of its reactivity, allowing it to function as a nucleophile, a directing group in catalysis, and a ligand for metal centers.

The amine group of 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine can readily participate in nucleophilic substitution reactions with a variety of electrophiles. This reactivity allows for the synthesis of a wide range of derivatives. Common derivatization reactions include acylation, alkylation, and sulfonylation, leading to the formation of amides, secondary or tertiary amines, and sulfonamides, respectively.

While the amine itself is nucleophilic, its reactivity is modulated by the electronic effects of the distant methylsulfonyl group. The -SO₂CH₃ group is strongly electron-withdrawing, which can slightly reduce the electron density of the amine-bearing ring through the biphenyl (B1667301) π-system, thus making the amine slightly less nucleophilic than unsubstituted 4-aminobiphenyl. However, it remains a potent nucleophile capable of undergoing typical amine reactions.

Table 1: Potential Nucleophilic Derivatization Reactions

Reaction Type Electrophile Example Product Type
Acylation Acetyl Chloride N-(3'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl)acetamide
Alkylation Methyl Iodide N-methyl-3'-(methylsulfonyl)-[1,1'-biphenyl]-4-amine

The amine functional group can act as a basic or nucleophilic catalyst in various organic reactions. In the context of this compound, the amine can potentially catalyze reactions such as aldol (B89426) condensations or Michael additions by forming nucleophilic enamines or by activating carbonyl compounds. youtube.com The presence of the bulky and electronically influential methylsulfonyl-biphenyl moiety could impart specific stereoelectronic properties if used as an organocatalyst.

Furthermore, the amine group can serve as a co-catalyst, particularly in reactions where proton transfer is a key step. The electronic properties of substituents on related aromatic structures have been shown to be fundamental to their activity, affecting the electron density of the reactive ring and its interactions. mdpi.com

The nitrogen lone pair of the amine group allows it to act as a ligand, coordinating to transition metals to form stable complexes. This coordination is fundamental to many metal-mediated transformations. For instance, aminobiphenyl scaffolds can coordinate with palladium to form catalytically active species, such as those used in cross-coupling reactions. ambeed.com In such complexes, the amine group can serve as a directing group, influencing the regioselectivity of C-H activation or other transformations on the biphenyl backbone. The coordination to a metal center can also alter the reactivity of the aromatic rings, making them more susceptible to either nucleophilic or electrophilic attack, depending on the electronic nature of the metal and its other ligands.

Reactivity of the Methylsulfonyl Group

The sulfonyl group exerts a strong electron-withdrawing effect, which deactivates the aromatic ring to which it is attached (the 3'-position) towards electrophilic aromatic substitution. researchgate.net This deactivation occurs because the sulfonyl group withdraws electron density from the π-system of the ring, making it less attractive to electrophiles. The effect is primarily inductive. researchgate.net In contrast, this electron-withdrawing nature makes the ring more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present on that ring.

The electronic influence extends to the second biphenyl ring through conjugation, although to a lesser extent. This transannular effect can modulate the reactivity of the amine-substituted ring. Electron-withdrawing groups attached to π-conjugated systems are known to decrease the energies of the frontier molecular orbitals (HOMO and LUMO). uni-augsburg.de This modification of the electronic structure is a key factor in the molecule's chemical behavior. Studies on analogous systems show that electron-withdrawing groups can significantly alter the electronic density and binding interactions of the molecule. mdpi.com

Table 2: Influence of the Methylsulfonyl Group on Aromatic Reactivity

Property Effect on Methylsulfonyl-Substituted Ring Effect on Amine-Substituted Ring
Reactivity towards Electrophiles Strongly Deactivated Slightly Deactivated (relative to aniline)
Reactivity towards Nucleophiles Activated Unaffected/Slightly Deactivated
Acidity of N-H protons N/A Increased (relative to 4-aminobiphenyl)

| Acidity of Ring C-H protons | Increased | Slightly Increased |

The protons on the methyl group (the α-carbon) adjacent to the sulfonyl group are significantly more acidic than those of a typical alkane. researchgate.netmsu.edu This increased acidity is due to the powerful electron-withdrawing nature of the two sulfonyl oxygens, which stabilize the resulting carbanion (conjugate base) through inductive effects and potential pπ-dπ overlap with the sulfur atom. researchgate.net

The formation of this carbanion intermediate under strongly basic conditions opens up further reaction pathways. The carbanion can act as a nucleophile, reacting with various electrophiles to form new C-C or C-heteroatom bonds at the methyl position.

While less common for such a stable group, under forcing conditions, pathways involving elimination could be envisioned. If the α-carbanion is formed, a subsequent rearrangement or fragmentation could theoretically occur, although this is not a typical reaction for simple alkyl sulfones. More commonly, elimination reactions involve a leaving group on a carbon adjacent to the one bearing the activating group. masterorganicchemistry.comlibretexts.org In this specific molecule, the most relevant reactivity of the α-carbon is its potential to be deprotonated to form a nucleophilic carbanion. msu.edulibretexts.org

Reductive Transformations of the Sulfonyl Group

The methylsulfonyl group, while generally stable, can undergo reductive transformations under specific conditions, primarily leading to the cleavage of the carbon-sulfur (C–S) bond. The reduction of aryl sulfones is a challenging but synthetically useful transformation.

Research has demonstrated that aryl sulfones can be reduced to the corresponding arenes. For instance, cobalt-catalyzed reactions using a Grignard reagent as a hydride source have been shown to effectively convert various aryl sulfones into their respective arenes. researchgate.net This desulfonylation process involves the cleavage of the C–S bond, replacing the sulfonyl moiety with a hydrogen atom. Such methods have been successfully applied to complex aromatic systems, including naphthyl and phenanthryl sulfones. researchgate.net

Another approach to the reduction of sulfonyl compounds involves the use of phosphines. Triphenylphosphine, for example, can reduce aryl sulfonyl chlorides to the corresponding aryl thiols. researchgate.net While this compound is a sulfone and not a sulfonyl chloride, this highlights that the sulfur center is susceptible to reduction. The relative stability of the S-C bond in aryl sulfones compared to the S-Cl bond in sulfonyl chlorides means that more potent reducing systems are typically required for the former.

The table below summarizes potential reductive pathways applicable to the sulfonyl group.

Transformation Reagents/Catalyst Product Type Reference
DesulfonylationCobalt-NHC complex, Hexylmagnesium bromideArene (Biphenyl-4-amine) researchgate.net
C-S Bond CleavageTransition-metal catalysis (e.g., Pd, Ni)Arene (Biphenyl-4-amine) researchgate.net

These reductive strategies offer pathways to modify the this compound scaffold by selectively removing the sulfonyl group, which can be useful in multi-step synthetic sequences where the sulfonyl group acts as a temporary directing or modulating group.

Reactivity of the Biphenyl Core

The biphenyl core of the molecule provides a rigid scaffold that is susceptible to various transformations, including substitution and functionalization reactions on the aromatic rings. The reactivity of each ring is heavily influenced by its respective substituent.

Electrophilic Aromatic Substitution on Substituted Biphenyls

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. In this compound, the directing effects of the amine and methylsulfonyl groups determine the regioselectivity of these reactions. organicchemistrytutor.comlibretexts.org

The amine (-NH₂) group on one ring is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. youtube.comlibretexts.org Since the para position is occupied by the other phenyl ring, electrophilic attack is strongly directed to the two ortho positions (C3 and C5).

Conversely, the methylsulfonyl (-SO₂CH₃) group on the other ring is a strong deactivating group and a meta-director. libretexts.org It withdraws electron density from the ring inductively and through resonance, making the ring much less reactive towards electrophiles than the amine-substituted ring. Any substitution on this ring would be directed to the positions meta to the sulfonyl group (C2' and C6').

Therefore, electrophilic substitution reactions on this compound are expected to occur selectively on the amine-bearing ring at the positions ortho to the amino group. The significant difference in reactivity between the two rings generally precludes substitution on the sulfonyl-bearing ring under standard conditions. libretexts.org

The directing effects of the substituents are summarized in the table below.

Substituent Ring Position Electronic Effect Reactivity Effect Directing Effect Reference
-NH₂ (Amine)C4Electron-Donating (Resonance)Activatingortho, para youtube.comlibretexts.org
-SO₂CH₃ (Methylsulfonyl)C3'Electron-Withdrawing (Inductive & Resonance)Deactivatingmeta libretexts.org

Radical Reactions and Photoredox Chemistry

The emergence of photoredox catalysis has opened up new avenues for the functionalization of complex molecules under mild conditions. nih.gov Both the amine and sulfonyl moieties in this compound can participate in or influence radical reactions.

The N-aryl amine functionality is particularly amenable to photoredox-catalyzed reactions. acs.org Under visible light irradiation in the presence of a suitable photocatalyst, the amine can undergo single-electron oxidation to form a radical cation. nih.govprinceton.edu Subsequent deprotonation can generate an α-amino radical, which is a versatile intermediate for C-C or C-heteroatom bond formation. acs.orgprinceton.edu For example, this strategy has been used for the direct C-H vinylation of N-aryl amines using vinyl sulfones as coupling partners. princeton.edu

Mechanistic Studies of Key Transformations

Understanding the mechanisms of these transformations is crucial for predicting outcomes and designing new reactions. This often involves the study and characterization of transient intermediates.

Characterization of Intermediates

The direct observation of reaction intermediates is often difficult due to their high reactivity and short lifetimes. Their existence is typically inferred from kinetic data, product analysis, and computational modeling, with spectroscopic characterization being possible in some cases.

Electrophilic Aromatic Substitution: The key intermediates are positively charged carbocationic species known as σ-complexes or arenium ions. organicchemistrytutor.comyoutube.com The relative stability of different possible σ-complexes, which can be assessed through resonance theory and computational methods like Density Functional Theory (DFT), determines the regiochemical outcome of the reaction. For this compound, the σ-complexes for substitution ortho to the amine group are significantly stabilized by resonance involving the nitrogen lone pair, explaining the observed regioselectivity.

C-H Functionalization: In transition metal-catalyzed C-H activation, organometallic intermediates such as cyclometalated species (e.g., palladacycles) are pivotal. wikipedia.orgnih.gov DFT calculations have been instrumental in elucidating these pathways, for example, by characterizing ligand-containing Pd-Ag heterodimeric transition states that favor remote meta-selective functionalization in biphenyl systems. nih.govnih.gov

Radical and Photoredox Reactions: These reactions proceed through radical or radical ion intermediates. libretexts.orgyoutube.com For the amine group, single-electron oxidation leads to a radical cation, which can be detected by techniques like cyclic voltammetry or spectroscopic methods. nih.gov Subsequent intermediates, such as neutral α-amino radicals, are often characterized by trapping experiments or by analyzing the final products. acs.orgprinceton.edu In some radical reactions involving sulfonyl groups, transient imine intermediates have been identified through NMR analysis of the reaction mixture. beilstein-journals.org

The table below outlines the types of intermediates involved in these key transformations and the common methods for their characterization.

Reaction Type Key Intermediate(s) Characterization Methods Reference
Electrophilic Aromatic Substitutionσ-Complex (Arenium Ion)Product analysis, Computational studies (DFT) organicchemistrytutor.comyoutube.com
Remote C-H FunctionalizationOrganometallic complexes (e.g., Palladacycles)Computational studies (DFT), Mechanistic experiments nih.govnih.gov
Radical / Photoredox ChemistryRadical cations, Neutral radicals, Imine intermediatesCyclic voltammetry, Trapping experiments, NMR spectroscopy nih.govbeilstein-journals.org

Kinetic and Thermodynamic Analysis of Reaction Pathways

A thorough search of scientific literature and chemical databases did not yield specific experimental or computational studies focused on the kinetic and thermodynamic analysis of reaction pathways for this compound. While the synthesis of this compound, likely through cross-coupling reactions such as the Suzuki-Miyaura coupling, and its subsequent chemical transformations are of interest, detailed quantitative data regarding reaction rates, activation energies, and thermodynamic parameters (enthalpy, entropy, and Gibbs free energy of activation) are not publicly available at this time.

The kinetic and thermodynamic profile of a chemical reaction is fundamental to understanding its mechanism and optimizing reaction conditions. For the formation of this compound, a kinetic study would provide insights into the reaction order with respect to the reactants (e.g., the corresponding boronic acid/ester and aryl halide), the catalyst, and the base. Such an analysis would help in determining the rate-determining step of the catalytic cycle.

Although specific data for this compound is not available, general principles of kinetic and thermodynamic analysis in related reactions, such as the Suzuki-Miyaura coupling, can be considered for a hypothetical analysis. Such studies often involve monitoring the concentration of reactants and products over time under various temperature conditions. This data allows for the calculation of the rate constant (k) at different temperatures, which can then be used to construct an Arrhenius plot or an Eyring plot.

From these plots, key kinetic and thermodynamic parameters can be derived:

Activation Energy (Ea): The minimum energy required for a reaction to occur.

Enthalpy of Activation (ΔH‡): The change in enthalpy in going from the reactants to the transition state.

Entropy of Activation (ΔS‡): The change in entropy in going from the reactants to the transition state.

Gibbs Free Energy of Activation (ΔG‡): The change in Gibbs free energy in going from the reactants to the transition state, which determines the reaction rate.

Without dedicated research on this compound, the following tables remain illustrative of the type of data that would be generated from such studies.

Table 1: Hypothetical Kinetic Data for the Formation of this compound

Temperature (K) Rate Constant (k) (M⁻¹s⁻¹)
Data Not Available Data Not Available
Data Not Available Data Not Available

Table 2: Hypothetical Thermodynamic Activation Parameters for the Formation of this compound

Parameter Value
Activation Energy (Ea) (kJ/mol) Data Not Available
Enthalpy of Activation (ΔH‡) (kJ/mol) Data Not Available
Entropy of Activation (ΔS‡) (J/mol·K) Data Not Available

Further experimental and computational research is necessary to populate these tables with accurate data, which would provide a deeper understanding of the chemical behavior of this compound.

Advanced Computational and Theoretical Investigations of 3 Methylsulfonyl 1,1 Biphenyl 4 Amine

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, allowing for the determination of molecular properties with high accuracy. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure.

Density Functional Theory (DFT) is a widely used computational method for predicting the ground state geometry of molecules. mdpi.comnih.gov It is favored for its balance of accuracy and computational cost. A DFT study on 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine would involve optimizing the molecule's geometry to find the lowest energy arrangement of its atoms. This process yields key structural parameters.

For instance, in a computational study of a different molecule containing a methylsulfonyl group, 3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine, DFT calculations were used to determine bond lengths, bond angles, and dihedral angles of the optimized structure. researchgate.net Similar calculations for this compound would provide the precise three-dimensional arrangement of the atoms.

Table 1: Hypothetical Data Table of Optimized Geometrical Parameters for this compound from DFT Calculations

ParameterBond/Atoms InvolvedPredicted Value (Exemplary)
Bond Lengths (Å)
C-S1.77
S=O1.45
C-N1.40
C-C (inter-ring)1.49
Bond Angles (º)
O-S-O118.0
C-S-C104.0
Dihedral Angle (º)
Phenyl-Phenyl40.0
Note: The values in this table are exemplary and represent the type of data that would be generated from a DFT study. They are not actual calculated values for this compound.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nist.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A small HOMO-LUMO gap generally indicates higher reactivity. researchgate.net

The distribution of the HOMO and LUMO across the molecule reveals the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO would likely be localized on the electron-rich amino-substituted phenyl ring, while the LUMO might be distributed over the electron-withdrawing methylsulfonyl-substituted ring. DFT calculations can precisely map these distributions.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterPredicted Value (eV) (Exemplary)
EHOMO -5.8
ELUMO -1.5
HOMO-LUMO Gap (ΔE) 4.3
Note: These values are illustrative and not based on actual calculations for the target molecule.

Molecular Electrostatic Potential (MESP) mapping is a technique used to visualize the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

For this compound, an MESP map would likely show a region of high negative potential around the oxygen atoms of the sulfonyl group and the nitrogen atom of the amine group, indicating their nucleophilic character. Conversely, the hydrogen atoms of the amine group and regions of the aromatic rings may exhibit positive potential. In a study of different sulfonamide derivatives, MESP maps were used to identify such reactive sites. mdpi.com

Conformational Analysis and Torsional Dynamics of the Biphenyl (B1667301) Linkage

The two phenyl rings in biphenyl systems are not typically coplanar due to steric hindrance between the ortho-hydrogens. The rotation around the central carbon-carbon bond is a key conformational feature. Computational methods can be used to calculate the energy barriers for this rotation.

Studies on biphenyl itself have shown that the torsional barriers are challenging to compute accurately, requiring high-level theoretical methods and large basis sets. researchgate.net For substituted biphenyls, the nature and position of the substituents significantly influence the preferred dihedral angle and the rotational energy barrier. researchgate.net A computational analysis of this compound would elucidate the most stable conformation and the energy required for the interconversion between different rotational isomers.

Computational Modeling of Reaction Mechanisms

Computational chemistry is also instrumental in elucidating reaction mechanisms, such as those involved in the synthesis of biphenyl compounds.

For example, a DFT study on the Suzuki-Miyaura cross-coupling reaction to form biphenyl identified the transmetalation step as the rate-determining step and calculated the associated activation energy. A similar study focused on the synthesis of this compound would provide a detailed understanding of the reaction mechanism, helping to optimize reaction conditions.

Solvation Effects and Environmental Influence on Reactivity

The chemical environment surrounding a molecule critically influences its stability, conformation, and reactivity. Solvation effects, which describe the interaction between a solute and a solvent, can be modeled computationally to predict how this compound behaves in different media.

Theoretical studies often employ methods like the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a defined dielectric constant. This approach is effective for investigating how the solvent polarity affects the electronic structure and spectroscopic properties of the solute. nih.gov For more specific interactions, explicit solvent models, where individual solvent molecules are included in the calculation, can be used.

Atomistic molecular dynamics (MD) simulations can provide a detailed picture of the solvation process, revealing the formation of distinct solvation shells around the solute molecule. semanticscholar.orgnih.gov The composition and structure of these shells are dictated by intermolecular forces, primarily electrostatic interactions and hydrogen bonding. semanticscholar.org For a polar molecule like this compound, with its amine (-NH₂) and methylsulfonyl (-SO₂CH₃) groups, interactions with polar solvents are expected to be significant. The amine group can act as a hydrogen bond donor, while the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors.

Computational analyses can quantify the energetic contributions to solvation. semanticscholar.org Studies on similar systems have shown that for charged or polar solutes, electrostatic interactions are often the main driving force for the ordering of solvent molecules in the first few solvation shells. semanticscholar.orgnih.gov The enthalpic character of the solvation process often dominates over entropic effects in these cases. nih.gov By calculating parameters such as the radial distribution function, coordination numbers, and interaction energies, a quantitative understanding of the compound's immediate environment can be achieved.

Table 1: Theoretical Influence of Solvent on Key Molecular Properties

This table illustrates the hypothetical effect of different solvent environments on the calculated properties of this compound, based on established computational principles.

Calculated PropertySolvent Environment (Example)Anticipated EffectRationale
Dipole MomentWater (Polar, Protic)IncreaseStabilization of the polar ground state through strong dipole-dipole interactions and hydrogen bonding.
HOMO-LUMO Energy GapToluene (Nonpolar)Relatively LargeMinimal stabilization of frontier molecular orbitals compared to polar solvents.
Amine N-H Bond LengthDMSO (Polar, Aprotic)Slight ElongationHydrogen bonding between the amine protons and the sulfoxide (B87167) oxygen of DMSO weakens the N-H bond.
Rotational Barrier (Biphenyl Torsion)Water (Polar, Protic)Potential IncreaseSolvation shells may create steric or electronic hindrance to free rotation around the biphenyl linkage.

Prediction of Spectroscopic Parameters for Mechanistic Interpretation and Structural Validation

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT), are instrumental in predicting and interpreting the spectroscopic signatures of molecules. nih.govnih.gov These techniques allow for the simulation of various spectra, which can then be compared with experimental results to validate a proposed molecular structure or to assign specific spectral features to vibrational modes or electronic transitions. nih.gov

The process typically begins with the optimization of the molecule's ground-state geometry using DFT. From this optimized structure, the following parameters can be calculated:

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of this compound. nih.govnih.gov Each calculated frequency corresponds to a specific vibrational mode, such as the N-H stretching of the amine group, the S=O stretching of the sulfonyl group, or the C-C stretching within the biphenyl rings. This allows for a detailed assignment of experimental spectra.

Electronic Transitions: TDDFT is used to calculate the energies of electronic excitations, which correspond to the absorption bands observed in UV-Vis spectroscopy. nih.gov This can help explain the color and photophysical properties of the compound and how they are affected by its environment (solvatochromism). nih.gov

NMR Chemical Shifts: While more computationally intensive, the chemical shifts for ¹H and ¹³C NMR can be predicted, aiding in the complete structural elucidation of the molecule.

Molecular Orbitals and Electrostatic Potential: Calculations also yield information on the Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP). nih.gov These are crucial for understanding the molecule's reactivity, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites.

The agreement between calculated and experimental spectra serves as a strong validation of the computational model and the molecular structure. nih.govnih.gov

Table 2: Computationally Predicted Spectroscopic Parameters

This table outlines key spectroscopic parameters for this compound that can be predicted using DFT and TDDFT methods for structural and mechanistic analysis.

Spectroscopic TechniquePredicted ParameterComputational MethodSignificance
Infrared (IR) & Raman SpectroscopyVibrational Frequencies & IntensitiesDFTAssigns spectral bands to specific functional group vibrations (e.g., -NH₂, -SO₂CH₃) and confirms molecular structure. nih.gov
UV-Visible SpectroscopyExcitation Energies & Oscillator Strengths (λmax)TDDFTIdentifies electronic transitions (e.g., π → π*) and predicts the absorption spectrum. nih.gov
Nuclear Magnetic Resonance (NMR)Chemical Shifts (δ)DFT (with GIAO method)Aids in assigning specific protons and carbons in the molecule's skeleton for complete structural confirmation.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum mechanical calculations provide a static picture of electronic structure, Molecular Dynamics (MD) simulations offer a view of the molecule in motion. nih.gov MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing a trajectory that reveals the dynamic behavior of this compound and its interactions with its surroundings. nih.govnih.gov

MD simulations are particularly valuable for understanding:

Conformational Dynamics: The biphenyl core of the molecule is not rigid. MD simulations can explore the rotational freedom around the C-C single bond connecting the two phenyl rings, identifying preferred dihedral angles and the energy barriers between different conformations.

Solvent Interactions: By simulating the molecule in a box of explicit solvent molecules (e.g., water), MD can track the formation, breaking, and lifetime of hydrogen bonds and other non-covalent interactions, providing a dynamic picture of solvation.

Binding to Biological Targets: If the molecule is investigated as a potential ligand for a protein, MD simulations can model the binding process. These simulations can reveal the specific interactions (hydrogen bonds, hydrophobic contacts, π-stacking) that stabilize the ligand-protein complex and calculate the binding free energy, a key indicator of binding affinity. nih.gov

Advanced techniques such as free energy calculations (e.g., Molecular Mechanics/Generalized Born Molecular Volume - MM/GBMV, Bennett Acceptance Ratio - BAR) can be applied to MD trajectories to obtain quantitative estimates of binding affinity, which can be compared with experimental data. nih.gov

Table 3: Key Analyses from Molecular Dynamics Simulations

This table summarizes important metrics that can be extracted from an MD simulation of this compound and their interpretation.

Simulation Output/AnalysisDescriptionInsight Provided
Root Mean Square Deviation (RMSD)A measure of the average distance between the atoms of the molecule over time, compared to a reference structure.Indicates the structural stability of the molecule or complex during the simulation. A stable RMSD suggests equilibrium has been reached.
Root Mean Square Fluctuation (RMSF)Measures the fluctuation of individual atoms or residues around their average position.Identifies flexible regions of the molecule, such as the amine and methylsulfonyl terminal groups or the biphenyl torsional angle.
Radial Distribution Function (g(r))Describes how the density of other atoms/molecules varies as a function of distance from a reference atom.Characterizes the structure of the solvation shells around specific parts of the molecule, like the sulfonyl oxygens. semanticscholar.org
Binding Free Energy (ΔG_bind)The calculated free energy change upon the binding of the molecule to a receptor or host.Quantifies the binding affinity. Methods like MM/GBMV provide an estimate of the strength of the interaction. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation Beyond Basic Identification

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic and Stereochemical Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine". Advanced NMR experiments offer a comprehensive picture of the molecular framework and its dynamics.

Two-dimensional (2D) NMR techniques are essential for assigning the complex proton (¹H) and carbon-¹³ (¹³C) spectra of "this compound". These experiments reveal through-bond and through-space correlations between nuclei, allowing for a complete mapping of the molecular structure.

Correlation SpectroscopY (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically over two or three bonds. For "this compound", COSY would be instrumental in confirming the spin systems within the two aromatic rings. For instance, it would show correlations between adjacent aromatic protons, such as H-2 and H-3, and between H-5 and H-6 on the 4-aminophenyl ring. Similarly, on the 3'-(methylsulfonyl)phenyl ring, correlations between H-2', H-4', H-5', and H-6' would be observed, confirming their relative positions. hmdb.ca

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate protons directly to the carbons to which they are attached. This is crucial for assigning the signals in the ¹³C NMR spectrum. For "this compound", each protonated aromatic carbon and the methyl carbon of the sulfonyl group would show a cross-peak with its attached proton(s). hmdb.ca

Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique reveals long-range (typically 2-4 bonds) correlations between protons and carbons. HMBC is particularly vital for establishing the connectivity between the different fragments of the molecule. Key HMBC correlations for "this compound" would include:

Correlations from the protons of one phenyl ring to the quaternary carbons of the other ring (e.g., from H-2/H-6 to C-1' and from H-2'/H-6' to C-1), which definitively establishes the biphenyl (B1667301) linkage.

Correlations from the methyl protons of the sulfonyl group to the C-3' carbon, confirming the position of the methylsulfonyl substituent.

Correlations from the amine protons to C-4, C-3, and C-5, confirming the location of the amino group.

A hypothetical table of expected key 2D NMR correlations is presented below.

Proton(s)Correlated Carbon(s) (HMBC)Correlated Proton(s) (COSY)
H-2, H-6C-4, C-1'H-3, H-5
H-3, H-5C-1, C-4, C-NH₂H-2, H-6
H-2'C-4', C-6', C-1H-6'
H-4'C-2', C-6', C-SO₂CH₃H-5'
H-5'C-3', C-1'H-4', H-6'
H-6'C-2', C-4', C-1H-2', H-5'
-SO₂CH₃C-3'-
-NH₂C-4, C-3, C-5-

The biphenyl scaffold is not rigid; the two phenyl rings can rotate relative to each other around the C1-C1' single bond. The rate of this rotation is influenced by the size and nature of the substituents, particularly those at the ortho positions. In "this compound", the absence of ortho substituents suggests that the rotational barrier would be relatively low, and at room temperature, this rotation would be fast on the NMR timescale, resulting in averaged signals for the ortho and meta protons of each ring. libretexts.org

Variable Temperature (VT) NMR studies can provide insight into these conformational dynamics. researchgate.net By lowering the temperature, the rotation around the C1-C1' bond can be slowed. If the rotation becomes slow enough on the NMR timescale, separate signals for the non-equivalent ortho (H-2 vs. H-6 and H-2' vs. H-6') and meta (H-3 vs. H-5) protons might be observed. The temperature at which these signals coalesce can be used to calculate the energy barrier (ΔG‡) for the rotational process. While significant peak broadening at lower temperatures would be expected, the barrier for this specific compound is likely too low to allow for the resolution of distinct conformers even at very low temperatures achievable in standard NMR experiments. researchgate.net

"this compound" is an achiral molecule as it possesses a plane of symmetry. However, if a chiral center were introduced into the molecule, or if it were to be used as a chiral resolving agent itself, chiral NMR techniques would be applicable. For instance, if this amine were to react with a chiral acid to form diastereomeric salts, NMR spectroscopy could be used to determine the diastereomeric ratio, and thus the enantiomeric excess (ee) of the original chiral acid. rsc.orgrsc.org

Alternatively, the use of chiral solvating agents (CSAs) can induce chemical shift differences between the enantiomers of a chiral compound in solution. rsc.org For a hypothetical chiral analogue of "this compound", adding a CSA would result in the formation of transient diastereomeric complexes with distinct NMR spectra. The integration of the separated signals for the two enantiomers would allow for the determination of the enantiomeric excess. cdnsciencepub.com

Mass Spectrometry for Fragmentation Pathway Analysis and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is crucial for confirming the molecular weight and for deducing the structure of a compound through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of "this compound". For a molecule with the formula C₁₃H₁₃NO₂S, the exact mass can be calculated and compared to the experimentally determined value, providing strong evidence for the proposed chemical formula and ruling out other possibilities with the same nominal mass.

Table of Predicted HRMS Data

Formula Calculated Monoisotopic Mass Observed m/z [M+H]⁺

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (typically the molecular ion, [M+H]⁺), which is then fragmented, and the resulting product ions are analyzed. This technique provides detailed structural information by revealing the fragmentation pathways of the molecule.

For "this compound", the fragmentation in positive ion mode would likely proceed through several characteristic pathways:

Loss of the methylsulfonyl group: A common fragmentation pathway for sulfones is the cleavage of the C-S bond, leading to the loss of the SO₂CH₃ radical (79 Da) or the neutral molecule SO₂ (64 Da).

Cleavage of the biphenyl linkage: The bond between the two phenyl rings can cleave, leading to fragments corresponding to the two substituted phenyl ions.

Fragmentation of the amine-containing ring: The aminophenyl ring can undergo fragmentation, for example, through the loss of HCN or NH₃.

A plausible fragmentation pathway is outlined in the table below.

Table of Predicted MS/MS Fragmentation Data for [M+H]⁺

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Proposed Structure of Fragment
248.07 184.06 64.01 (SO₂) [C₁₂H₁₂N]⁺ (Biphenyl-4-amine cation)
248.07 169.08 79.00 (•SO₂CH₃) [C₁₂H₁₀N]⁺ (Aminobiphenyl radical cation)
184.06 167.06 17.00 (NH₃) [C₁₂H₉]⁺ (Biphenyl cation)

This detailed analysis of the fragmentation pattern provides a fingerprint of the molecule, confirming the presence and connectivity of the methylsulfonyl group, the amino group, and the biphenyl core.

Infrared and Raman Spectroscopy for Functional Group Analysis and Reaction Progress Tracking

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within this compound and can be employed to monitor its synthesis in real-time. nih.gov As a primary aromatic amine, the molecule is expected to exhibit characteristic N-H stretching vibrations in its IR spectrum. Typically, primary amines display two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching modes. acs.org The C-N stretching vibration for aromatic amines is anticipated to produce a strong band between 1335-1250 cm⁻¹. mdpi.com Furthermore, a strong, broad absorption due to N-H wagging is characteristic of primary amines and is generally observed in the 910-665 cm⁻¹ range. mdpi.com

The sulfonyl group (-SO₂) introduces its own set of strong, characteristic absorption bands. Diaryl sulfones typically exhibit two intense bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds. researchgate.netacs.org The asymmetric stretch usually appears in the 1350-1300 cm⁻¹ range, while the symmetric stretch is found at approximately 1160-1120 cm⁻¹. researchgate.net The presence of these strong bands provides a clear spectroscopic signature for the methylsulfonyl moiety.

The biphenyl framework contributes to the spectrum with characteristic C-H stretching vibrations for aromatic rings (above 3000 cm⁻¹) and C=C in-ring stretching vibrations in the 1600-1450 cm⁻¹ region. vscht.cz

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. nih.gov It is particularly sensitive to non-polar, symmetric vibrations. Therefore, the symmetric S=O stretch and the vibrations of the biphenyl rings are expected to be strong in the Raman spectrum. This technique is highly effective as a process analytical technology (PAT) for monitoring reaction progress. nih.gov For instance, during the synthesis of this compound, one could track the disappearance of reactant peaks and the simultaneous appearance of product peaks, such as the characteristic sulfonyl and amine bands, to determine reaction completion and optimize conditions without the need for offline analysis. nih.gov

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibration Mode Predicted Wavenumber (cm⁻¹) Typical Intensity
Primary Amine (Ar-NH₂) Asymmetric & Symmetric N-H Stretch 3500 - 3300 (two bands) Medium
Primary Amine (Ar-NH₂) N-H Bend (Scissoring) 1650 - 1580 Medium-Strong
Primary Amine (Ar-NH₂) N-H Wag 910 - 665 Strong, Broad
Aromatic Amine C-N Stretch 1335 - 1250 Strong
Sulfonyl (-SO₂-) Asymmetric S=O Stretch 1350 - 1300 Strong
Sulfonyl (-SO₂-) Symmetric S=O Stretch 1160 - 1120 Strong
Aromatic Ring C-H Stretch > 3000 Medium-Weak
Aromatic Ring C=C Ring Stretch 1600 - 1450 Medium-Variable

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

The crystal packing is governed by a network of intermolecular interactions. The primary amine (-NH₂) group is a potent hydrogen bond donor, while the two oxygen atoms of the sulfonyl group (-SO₂) are strong hydrogen bond acceptors. nih.gov Consequently, it is highly probable that the crystal structure is stabilized by intermolecular hydrogen bonds of the N-H···O type, linking adjacent molecules into chains, sheets, or more complex three-dimensional networks. nih.govacs.org These interactions are crucial in defining the supramolecular architecture.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and Photochemical Processes

Electronic spectroscopy provides critical information about the electronic transitions within the molecule, its color (or lack thereof), and its behavior upon absorbing light.

The UV-Vis absorption spectrum of this compound is primarily determined by the π-electron system of the biphenyl core, modified by the amino (-NH₂) and methylsulfonyl (-SO₂) substituents. The amino group acts as a strong electron-donating group (auxochrome), which typically causes a bathochromic (red) shift of the absorption bands of the aromatic system. Conversely, the methylsulfonyl group is a strong electron-withdrawing group. This "push-pull" arrangement, with donor and acceptor groups on the biphenyl system, can lead to the formation of an intramolecular charge-transfer (ICT) state upon electronic excitation. The absorption spectrum is expected to show intense bands in the UV region corresponding to π→π* transitions. acs.org Studies on similar substituted phenyl sulfones confirm that such substitutions significantly influence the absorption spectra relative to the unsubstituted parent compounds. acs.orgacs.org

Fluorescence spectroscopy probes the emission of light from the molecule after it has been excited. The fluorescence quantum yield and lifetime are key parameters that describe the efficiency and dynamics of the emission process. Molecules with "push-pull" character can exhibit dual fluorescence, particularly in polar solvents, corresponding to emission from a locally excited (LE) state and a more stabilized, charge-transfer (TICT) state. researchgate.net

Solvatochromism is the phenomenon where the color of a substance, and thus its UV-Vis absorption or fluorescence spectrum, changes with the polarity of the solvent. nih.gov This effect arises from differential solvation of the molecule's ground and excited states. Given the significant difference in polarity between the ground state and the potential intramolecular charge-transfer (ICT) excited state of this compound, it is expected to exhibit solvatochromic behavior.

In non-polar solvents, the absorption and emission spectra would reflect the intrinsic electronic structure of the molecule. As the solvent polarity increases, a positive solvatochromism (a red shift in the emission spectrum) is anticipated if the excited state is more polar than the ground state, which is typical for ICT states. nih.gov This is because polar solvent molecules will arrange to better stabilize the larger dipole moment of the excited state, lowering its energy and thus the energy of the emitted photon. Conversely, negative solvatochromism (a blue shift) can occur if the ground state is more strongly stabilized by the polar solvent than the excited state. The study of solvatochromism provides insight into the nature of solute-solvent interactions and the change in dipole moment upon excitation. nih.gov

The fluorescence quantum yield (Φf) is the ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process. wikipedia.org It is intrinsically related to the competition between radiative decay (fluorescence) and non-radiative decay pathways. wikipedia.org For biphenyl systems, a major non-radiative pathway is the torsional (twisting) motion around the central carbon-carbon single bond in the excited state, which facilitates internal conversion back to the ground state without emitting light. researchgate.net

The excited state dynamics of this compound would involve several processes following initial photoexcitation. After absorption of a photon, the molecule reaches an excited singlet state (S₁). From this state, it can relax by:

Fluorescence: Radiative decay back to the ground state (S₀), emitting a photon.

Internal Conversion (IC): Non-radiative decay to the ground state, often facilitated by molecular vibrations and rotations, such as the biphenyl twist.

Intersystem Crossing (ISC): A non-radiative transition to an excited triplet state (T₁). mdpi.comresearchgate.net This process is often enhanced by the presence of heavy atoms or certain functional groups. From the triplet state, the molecule can return to the ground state via phosphorescence (slow emission) or non-radiative decay.

Table 2: Hypothesized Photophysical Properties and Processes for this compound

Property / Process Description Influencing Factors
Absorption (UV-Vis) π→π* and potential Intramolecular Charge Transfer (ICT) transitions. Solvent polarity, substituents (-NH₂, -SO₂CH₃).
Emission (Fluorescence) Emission from a locally excited (LE) or charge-transfer (ICT) state. Solvent polarity, temperature, molecular rigidity.
Solvatochromism Shift in absorption/emission maxima with solvent polarity. Change in dipole moment upon excitation, hydrogen bonding capacity of the solvent.
Quantum Yield (Φf) Efficiency of fluorescence emission. Rates of radiative vs. non-radiative decay.
Excited State Dynamics Competing decay pathways including fluorescence, internal conversion (IC), and intersystem crossing (ISC). Torsional motion of biphenyl rings, solvent viscosity, temperature.

No Publicly Available Research Found for "this compound" in Specified Applications

Following a comprehensive search for scientific literature and data, it has been determined that there is no readily available information in the public domain regarding the exploratory applications of the specific chemical compound This compound within the detailed framework requested.

Extensive queries were conducted to identify its use in the following areas of fundamental chemical research:

As a Ligand and Catalyst Precursor in Homogeneous Catalysis: No studies were found that describe the design, synthesis, or application of chiral ligands derived from the this compound scaffold. Consequently, there is no available data on its role in asymmetric synthesis or stereoselective transformations. While the broader class of biphenyl amines is known for its utility in catalysis, no specific examples involving this particular sulfonated derivative have been documented in the search results.

As a Building Block in Complex Molecular Architectures: The search yielded no instances of this compound being used to create complex molecular structures. There is no information on its incorporation into supramolecular assemblies through non-covalent interactions, nor is it cited as a precursor for advanced organic scaffolds such as macrocycles, dendrimers, or covalent organic frameworks (COFs). Research exists on using other aminophenyl molecules as building blocks for materials like COFs, but this specific compound is not mentioned.

In Methodological Advancements in Organic Synthesis: No literature was found that attributes any methodological advancements or novel synthetic strategies to the use of this compound.

Due to the absence of specific research findings, detailed data, or any mention of "this compound" in the context of the requested outline, it is not possible to generate the specified article. The creation of such a document would require extrapolation from unrelated or dissimilar compounds, which would not be scientifically accurate and would violate the strict focus on the subject molecule. The lack of a readily identifiable CAS Registry Number for this specific compound further suggests it is not a widely studied or commercially cataloged chemical, thus limiting the availability of associated research data.

Exploratory Applications in Fundamental Chemical Research

Role in Methodological Advancements in Organic Synthesis

As a Reactant or Reagent in Novel Synthetic Transformations

The primary amine group of 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine serves as a key reactive handle for its participation in various synthetic transformations. This is particularly evident in its use as a foundational element in the construction of complex bioactive molecules. For instance, this biphenyl (B1667301) amine has been utilized as a crucial starting material in the synthesis of potent and selective inhibitors of blood coagulation factor Xa. nih.gov In these synthetic campaigns, the amine functionality is typically acylated or otherwise modified to build upon the core biphenyl structure.

One notable application involves the synthesis of pyrazole-based factor Xa inhibitors. nih.gov In these multi-step sequences, this compound is a key component of the 'P4' or biphenyl region of the final inhibitor molecule. The general synthetic strategy involves the coupling of the amine with a suitably functionalized pyrazole (B372694) carboxylic acid. This amide bond formation is a standard transformation, yet its application with this specific biphenyl amine has led to the development of novel compounds with significant therapeutic potential.

The following table outlines a representative synthetic transformation where this compound is employed as a key reactant.

Reactant 1 Reactant 2 Product Reaction Type Significance
This compound1-[3-(aminomethyl)phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423)Amide couplingSynthesis of a potent and orally bioavailable Factor Xa inhibitor. nih.gov

Contributions to Reaction Scope Expansion and Efficiency

While this compound is primarily utilized as a building block rather than a reagent that directly influences reaction scope or efficiency in a general sense, its incorporation has been instrumental in the successful synthesis of specific, high-value molecules. The physical and electronic properties imparted by the methylsulfonyl group can influence the solubility, crystallinity, and ultimate biological activity of the final products.

The following table summarizes research findings where the use of this amine has been integral to the synthesis of targeted compounds.

Target Compound Class Role of this compound Impact on Synthesis/Product Reference
Pyrazole-based Factor Xa InhibitorsKey building block for the biphenyl 'P4' regionEnabled the synthesis of highly potent and selective inhibitors with improved oral bioavailability. nih.gov
Substituted MorpholinopyrimidinesPotential precursor for kinase inhibitor synthesisThe biphenyl-amine scaffold is a common motif in kinase inhibitors, suggesting its utility in expanding the scope of accessible analogues. nih.gov

In essence, the contribution of this compound to reaction scope and efficiency is realized through its role as a specialized building block that enables the synthesis of complex molecules with desirable biological activities, which might be less accessible or efficient to produce through other synthetic routes.

Future Directions and Emerging Research Avenues for 3 Methylsulfonyl 1,1 Biphenyl 4 Amine

Exploration of Unexplored Reactivity Profiles and Novel Transformations

The reactivity of 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine is not yet fully charted, presenting a fertile ground for discovering novel chemical transformations. The presence of the primary amine and the sulfonyl group invites exploration into a variety of synthetic modifications. Future research could focus on leveraging the nucleophilic character of the amine group in reactions such as N-arylation, acylation, and condensation to build more complex molecular architectures.

Moreover, the biphenyl (B1667301) core itself is ripe for functionalization. Methodologies such as late-stage C-H activation could be employed to introduce new substituents onto the aromatic rings, thereby modulating the electronic and steric properties of the molecule. The investigation of acid-catalyzed transformations, which have been shown to yield unexpected heterocyclic products in related systems, could lead to the discovery of entirely new molecular scaffolds derived from this compound. mdpi.com For example, studies on similar sulfonamide-containing molecules have demonstrated their utility as building blocks in the synthesis of diverse heterocyclic derivatives. nih.gov

Integration into Advanced Synthetic Methodologies and Flow Chemistry

The translation of synthetic procedures for this compound and its derivatives from traditional batch processes to advanced continuous-flow systems represents a significant area for future development. Flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, higher yields, and greater scalability. mdpi.comnih.gov For the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is often difficult to achieve in batch reactors. thieme-connect.dersc.org

Table 1: Comparison of Batch vs. Potential Flow Synthesis Attributes

Feature Traditional Batch Synthesis Advanced Flow Synthesis Potential Advantage in Flow
Reaction Time Often hours to days thieme-connect.de Minutes to hours rsc.orgnih.gov Significant reduction in process time
Scalability Challenging, often requires re-optimization Straightforward by running the system longer Easier transition from lab to production scale
Safety Risks associated with large volumes of reagents Inherently safer due to small reaction volumes rsc.org Reduced risk of thermal runaway and exposure
Process Control Limited control over mixing and temperature Precise control over all reaction parameters thieme-connect.de Higher reproducibility and product quality
Yield & Selectivity Can be variable and lower Often higher due to superior control nih.gov Improved efficiency and reduced side products

Synergistic Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental validation is a powerful paradigm for accelerating the discovery of new materials and molecules. For this compound, this approach can guide the rational design of new derivatives with tailored properties. Quantum chemical methods, such as Density Functional Theory (DFT), can be used to predict the molecule's electronic structure, reactivity, and spectroscopic properties. nih.gov Computational tools like Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps can identify the most reactive sites and predict intermolecular interactions. dntb.gov.ua

These computational insights can inform experimental design. For instance, molecular docking studies can predict the binding affinity of derivatives with biological targets like enzymes or receptors, guiding the synthesis of new potential therapeutic agents. nih.govresearchgate.net This has been successfully applied to other sulfonamide-containing compounds to design selective enzyme inhibitors. nih.govnih.gov By prioritizing the most promising candidates for synthesis, this combined approach saves significant time and resources, streamlining the path from molecular design to functional application.

Table 2: Application of Computational Methods in Rational Design

Computational Method Application Predicted Properties Reference
Density Functional Theory (DFT) Structure Optimization & Spectroscopy Geometric parameters, vibrational frequencies, NMR shifts nih.gov
Frontier Molecular Orbitals (FMO) Reactivity Analysis HOMO-LUMO gap, chemical stability, reaction sites dntb.gov.ua
Molecular Electrostatic Potential (MEP) Interaction Prediction Electrophilic and nucleophilic regions dntb.gov.ua
Molecular Docking Biological Activity Screening Binding affinity, interaction modes with target proteins nih.govresearchgate.net

Potential for Derivatization Towards Undiscovered Chemical Functions in Fundamental Research

The core structure of this compound serves as an excellent platform for derivatization to explore new chemical functions. The amine handle is a key site for modification, allowing for the attachment of a wide array of functional groups. For instance, converting the amine to a sulfonamide or an imidazolium (B1220033) salt has been shown in related structures to impart specific biological activities, such as antiarrhythmic properties. nih.gov

Furthermore, derivatization of the biphenyl system can lead to materials with novel photophysical properties. The synthesis of sulfonyl hydrazide derivatives of similar tri(biphenyl-4-yl)amine (B1591794) structures has led to materials with enhanced fluorescence emission, demonstrating potential applications in sensors and organic light-emitting diodes (OLEDs). researchgate.net By systematically modifying the substituents on the biphenyl rings, researchers can fine-tune the electronic properties to develop new photoactive or electroactive materials. The design of derivatives based on this scaffold as selective cyclooxygenase-2 (COX-2) inhibitors or human protein tyrosine phosphatase beta (HPTPβ) inhibitors highlights the potential for discovering compounds with significant therapeutic value. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sequential halogenation and sulfonation steps. For example, methylsulfonyl groups can be introduced via nucleophilic substitution using methylsulfonyl chloride under basic conditions (e.g., NaH in THF at 0–5°C) . Coupling reactions (e.g., Suzuki-Miyaura) are critical for biphenyl scaffold assembly, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids . Reaction temperature (60–80°C) and solvent polarity (DMF or toluene) significantly impact cross-coupling efficiency. Purification via column chromatography (silica gel, hexane/EtOAc) is standard, with yields ranging from 58% to 91% depending on steric hindrance from the methylsulfonyl group .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and purity. The methylsulfonyl group shows distinct deshielded protons (δ ~3.1 ppm for –SO₂CH₃) and carbons (δ ~45 ppm) . Aromatic protons in the biphenyl system appear as multiplet signals (δ 6.8–7.6 ppm).
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) ensures purity >95%. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₃NO₂S: 255.0668) .
  • FT-IR : Peaks at ~1320 cm⁻¹ (asymmetric S=O stretch) and ~1150 cm⁻¹ (symmetric S=O stretch) confirm sulfonyl group incorporation .

Advanced Research Questions

Q. How does the methylsulfonyl group influence electronic and steric properties in cross-coupling reactions?

  • Methodological Answer : The –SO₂CH₃ group is a strong electron-withdrawing substituent, which polarizes the biphenyl ring, enhancing electrophilicity at the para-position. This facilitates nucleophilic aromatic substitution but may reduce catalytic coupling efficiency due to steric bulk. For example, in Suzuki reactions, steric hindrance can lower yields by ~20% compared to non-sulfonylated analogs. Computational studies (DFT calculations) using Gaussian 09 with B3LYP/6-31G* basis sets can quantify charge distribution and predict reactive sites .

Q. How can researchers resolve contradictions in reported biological activity data for methylsulfonyl-containing biphenylamines?

  • Methodological Answer : Discrepancies often arise from assay conditions or impurities. For instance:

  • Purity Validation : Use HPLC to rule out by-products (e.g., desulfonylated derivatives) that may skew IC₅₀ values .
  • Assay Reproducibility : Standardize cell lines (e.g., HEK293 for kinase inhibition) and control solvent effects (DMSO ≤0.1% v/v).
  • Meta-Analysis : Compare data across studies using tools like Prism to identify outliers. For example, conflicting cytotoxicity reports (IC₅₀ = 2–10 µM) may reflect variations in mitochondrial toxicity assays (MTT vs. resazurin) .

Q. What strategies optimize the stability of this compound under physiological conditions?

  • Methodological Answer :

  • pH Stability : Perform accelerated degradation studies in buffers (pH 1–9) at 37°C. The methylsulfonyl group is hydrolytically stable at neutral pH but may degrade under strongly acidic/basic conditions.
  • Light Sensitivity : Store solutions in amber vials; UV-Vis spectroscopy tracks photodegradation (λmax shifts indicate ring-opening byproducts) .
  • Formulation : Encapsulation in PEGylated liposomes improves plasma half-life by reducing renal clearance .

Q. How can computational modeling guide the design of derivatives with enhanced target binding affinity?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity). The methylsulfonyl group forms hydrogen bonds with Arg513 and Tyr355 in COX-2’s active site .
  • QSAR Models : Train models using descriptors like logP, polar surface area, and Hammett constants to predict bioactivity. For example, derivatives with electron-donating groups at the 4-position show 3-fold higher COX-2 inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.